Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H9FO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxyl group and a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-2-(2-hydroxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants to achieve the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-2-(2-oxo-phenyl)acetate.
Reduction: Formation of 2-fluoro-2-(2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-2-(2-hydroxyphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-hydroxyphenyl)acetate: Lacks the fluorine atom, which may result in different chemical and biological properties.
Methyl 2-(4-hydroxyphenyl)acetate: The hydroxyl group is positioned differently on the phenyl ring, affecting its reactivity and interactions.
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate: Similar structure but with the fluorine atom in a different position, leading to variations in its chemical behavior.
Uniqueness
Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This arrangement can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for various applications .
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl 2-fluoro-2-(2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8,11H,1H3 |
InChI Key |
NGJBIOLZQXFCPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1O)F |
Origin of Product |
United States |
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